5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]-8-phenylmethoxy-1H-quinolin-2-one;hydrochloride
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Overview
Description
8-O-Benzyl Carmoterol Hydrochloride is a derivative of carmoterol, a compound known for its pharmacological properties. It is identified by the chemical formula C28H31ClN2O4 and has a molecular weight of 495.01 g/mol . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Preparation Methods
The synthesis of 8-O-Benzyl Carmoterol Hydrochloride involves multiple steps, including the introduction of the benzyl group to the carmoterol structure. The synthetic route typically involves:
Starting Material: The synthesis begins with carmoterol as the base compound.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Chemical Reactions Analysis
8-O-Benzyl Carmoterol Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically results in the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
8-O-Benzyl Carmoterol Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of beta-adrenergic receptor agonists.
Biology: Researchers use this compound to investigate cellular responses to beta-adrenergic stimulation.
Medicine: Although not used therapeutically, it serves as a model compound in the development of new beta-adrenergic drugs.
Industry: Its primary industrial application is in the production of research chemicals and reagents.
Mechanism of Action
The mechanism of action of 8-O-Benzyl Carmoterol Hydrochloride involves its interaction with beta-adrenergic receptors. These receptors mediate the activation of adenylate cyclase through G proteins, leading to an increase in cyclic AMP levels. This cascade results in various physiological effects, including bronchodilation and vasodilation .
Comparison with Similar Compounds
8-O-Benzyl Carmoterol Hydrochloride is unique due to its benzyl group, which differentiates it from other carmoterol derivatives. Similar compounds include:
Carmoterol: The parent compound without the benzyl group.
Formoterol: Another beta-adrenergic agonist with a different chemical structure.
Salmeterol: A long-acting beta-adrenergic agonist used in the treatment of asthma and COPD.
These compounds share similar pharmacological properties but differ in their chemical structures and specific applications.
Properties
Molecular Formula |
C28H31ClN2O4 |
---|---|
Molecular Weight |
495.0 g/mol |
IUPAC Name |
5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]-8-phenylmethoxy-1H-quinolin-2-one;hydrochloride |
InChI |
InChI=1S/C28H30N2O4.ClH/c1-19(16-20-8-10-22(33-2)11-9-20)29-17-25(31)23-12-14-26(28-24(23)13-15-27(32)30-28)34-18-21-6-4-3-5-7-21;/h3-15,19,25,29,31H,16-18H2,1-2H3,(H,30,32);1H |
InChI Key |
IRSIRBLJGTWGAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC(C2=C3C=CC(=O)NC3=C(C=C2)OCC4=CC=CC=C4)O.Cl |
Origin of Product |
United States |
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